
Interleukin-2 (60-70): A Technical Guide on its
Structure, Function, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Interleukin II (60-70)

Cat. No.: B15609400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Interleukin-2 (60-70) peptide, a

fragment of the pivotal immunoregulatory cytokine, Interleukin-2 (IL-2). While much of the

extensive research has focused on the full-length IL-2 protein, the (60-70) region is recognized

for its role in receptor binding and offers a valuable tool for dissecting IL-2-mediated pathways

and for the development of targeted immunotherapeutics.[1] This document outlines the amino

acid sequence of this peptide, its role within the context of the full IL-2 protein, and the broader

functional and quantitative data associated with full-length IL-2, which serves as the foundation

for understanding the potential of its fragments.

Interleukin-2 (60-70) Amino Acid Sequence
The Interleukin-2 (60-70) peptide is a synthetic fragment corresponding to amino acid residues

60 through 70 of the native human Interleukin-2 protein.[1]

Sequence: Leu-Thr-Phe-Lys-Phe-Tyr-Met-Pro-Lys-Lys-Ala

Function of the Interleukin-2 (60-70) Peptide
The IL-2 (60-70) region is implicated in the interaction of IL-2 with its receptor complex.[1] As a

functional peptide, it has the potential to modulate the binding of the full-length cytokine to its

high-affinity receptor, thereby influencing the subsequent activation and proliferation of immune

effector cells such as T cells and Natural Killer (NK) cells.[1] Research on such peptide
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fragments is crucial for understanding the structural determinants of IL-2 activity and for

designing peptide-based therapeutics that can selectively modulate immune responses in

conditions like cancer and autoimmune diseases.[1]

While the IL-2 (60-70) fragment is a subject of research, a significant body of quantitative data

and detailed experimental protocols are available for the full-length IL-2 protein. This

information is essential for contextualizing the potential function and application of the (60-70)

peptide.

Quantitative Data: Full-Length Interleukin-2
Receptor Binding
The biological effects of IL-2 are mediated through its binding to a receptor complex composed

of three subunits: alpha (IL-2Rα or CD25), beta (IL-2Rβ or CD122), and the common gamma

chain (γc or CD132).[2][3] The affinity of IL-2 binding varies depending on the composition of

the receptor complex.[2][4][5]

Receptor
Complex

Subunits
Binding
Affinity (Kd)

Cellular
Expression
(Examples)

Signaling
Capacity

Low-Affinity IL-2Rα (CD25) ~10⁻⁸ M[2][4][6]

Activated T cells,
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No intracellular
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transduction

Intermediate-
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IL-2Rβ (CD122),

γc (CD132)
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[6]

Memory CD8+ T

cells, NK cells

Transduces

intracellular

signals

High-Affinity

IL-2Rα (CD25),

IL-2Rβ (CD122),

γc (CD132)

~10⁻¹¹ M[4][5]
Activated T cells,

Tregs

High-efficiency

signal

transduction

Signaling Pathways of Full-Length Interleukin-2
Upon binding to its receptor complex, full-length IL-2 activates several downstream signaling

pathways, primarily the JAK-STAT, PI3K-AKT, and MAPK pathways.[2][7] These pathways
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collectively regulate the proliferation, differentiation, and survival of T cells and other immune

cells.

JAK-STAT Pathway
The binding of IL-2 to the IL-2Rβ and γc chains leads to the activation of Janus kinases, JAK1

and JAK3, respectively. These kinases then phosphorylate STAT5 (Signal Transducer and

Activator of Transcription 5), which dimerizes and translocates to the nucleus to regulate the

transcription of target genes.
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Figure 1: Simplified IL-2 JAK-STAT Signaling Pathway.

PI3K-AKT and MAPK Pathways
Activation of the IL-2 receptor also leads to the initiation of the Phosphoinositide 3-kinase

(PI3K)-AKT and Mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell

survival, growth, and metabolism.

Experimental Protocols: T-Cell Proliferation Assay
(CFSE-based)
This protocol describes a common method to assess the bioactivity of IL-2 or its fragments by

measuring the proliferation of T cells using Carboxyfluorescein succinimidyl ester (CFSE).

Objective: To quantify the dose-dependent proliferation of primary T cells in response to IL-2 or

IL-2 (60-70) peptide.

Materials:
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Primary human or murine T cells

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL

penicillin, 100 µg/mL streptomycin)

Recombinant IL-2 (positive control)

Interleukin-2 (60-70) peptide (test article)

CFSE (Carboxyfluorescein succinimidyl ester)

T-cell activation beads (e.g., anti-CD3/CD28)

Phosphate Buffered Saline (PBS)

96-well round-bottom culture plates

Flow cytometer

Methodology:

T-Cell Isolation: Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) or

splenocytes using negative selection magnetic beads.

CFSE Staining: a. Resuspend isolated T cells at a concentration of 1x10⁶ cells/mL in pre-

warmed PBS. b. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at

37°C in the dark. c. Quench the staining reaction by adding 5 volumes of ice-cold complete

RPMI-1640 medium. d. Wash the cells three times with complete RPMI-1640 medium to

remove excess CFSE.

Cell Culture Setup: a. Resuspend the CFSE-labeled T cells in complete RPMI-1640 medium

at 1x10⁶ cells/mL. b. Add T-cell activation beads at a bead-to-cell ratio of 1:1. c. Plate 100 µL

of the cell suspension into the wells of a 96-well plate. d. Prepare serial dilutions of IL-2 and

IL-2 (60-70) peptide in complete RPMI-1640 medium. e. Add 100 µL of the diluted

cytokines/peptides to the respective wells. Include a negative control (medium only).

Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
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Flow Cytometry Analysis: a. Harvest the cells from each well. b. Wash the cells with PBS. c.

Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel. d.

Analyze the data by gating on the live lymphocyte population and examining the CFSE

histogram. Each peak of reduced fluorescence intensity represents a cell division.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Experimental Workflow for T-Cell Proliferation Assay.

Conclusion
The Interleukin-2 (60-70) peptide represents a region of interest within the parent IL-2 cytokine,

with a suggested role in receptor interaction. While specific quantitative data and detailed

experimental protocols for this fragment are not as extensively documented as for the full-

length protein, the wealth of information available on IL-2 provides a solid framework for

investigating the properties and therapeutic potential of its constituent peptides. Further

research into fragments like IL-2 (60-70) may pave the way for more targeted and less toxic

immunomodulatory therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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